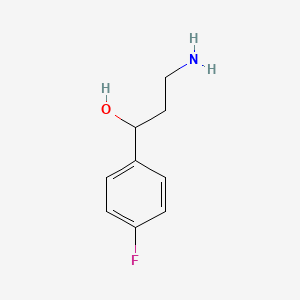

3-Amino-1-(4-Fluorphenyl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

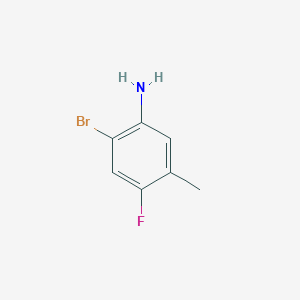

3-Amino-1-(4-fluorophenyl)propan-1-ol, commonly referred to as 4-Fluorophenylalanine (4-FPA), is an important organic compound that is used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine, and is often used as a model compound for studying the structure and reactivity of other amino acids. 4-FPA is also used as a building block for the synthesis of other compounds, such as peptides and small molecules.

Wissenschaftliche Forschungsanwendungen

Synthese von Pharmazeutischen Verbindungen

3-Amino-1-(4-Fluorphenyl)propan-1-ol: dient als Baustein bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Struktur ist entscheidend für die Bildung von Molekülen, die mit biologischen Systemen interagieren, was möglicherweise zur Entwicklung neuer Medikamente führt. Zum Beispiel kann es verwendet werden, um Analoga von bekannten Medikamenten zu erstellen, die ihre Wirksamkeit verbessern oder Nebenwirkungen reduzieren .

Entwicklung von Antitumor-Wirkstoffen

Forschungen haben gezeigt, dass Derivate von This compound Antitumor-Eigenschaften aufweisen können. Durch Modifikation der Verbindung und Untersuchung ihrer Wechselwirkungen mit Krebszellen können Wissenschaftler neuartige Antitumor-Wirkstoffe entwickeln, die spezifische Pfade im Zusammenhang mit der Krebsentwicklung angreifen .

Herstellung von Bioaktiven Molekülen

Diese Verbindung wird auch zur Herstellung von bioaktiven Molekülen verwendet, die physiologische Prozesse modulieren können. Diese Moleküle finden Anwendung beim Verständnis von Krankheitsmechanismen und bei der Entwicklung therapeutischer Strategien. Sie können als Enzyminhibitoren, Rezeptoragonisten oder -antagonisten und mehr dienen .

Materialwissenschaften und -technik

In der Materialwissenschaft kann This compound als Vorläufer für Materialien mit einzigartigen Eigenschaften dienen, wie z. B. Polymere mit spezifischer Fluoreszenz oder Leitfähigkeit. Diese Materialien haben potenzielle Anwendungen in der Elektronik, bei Beschichtungen und in biomedizinischen Geräten .

Analytische Chemie

Die einzigartige Struktur der Verbindung macht sie in der analytischen Chemie als Standard oder Reagenz nützlich. Sie kann in der Chromatographie, Spektroskopie und anderen analytischen Techniken verwendet werden, um Substanzen zu identifizieren oder zu quantifizieren, was die Genauigkeit und Präzision von Messungen sicherstellt .

Landwirtschaftliche Chemie

In der landwirtschaftlichen Chemie könnte This compound verwendet werden, um Verbindungen zu synthetisieren, die als Wachstumsförderer oder Pestizide wirken. Durch das Verständnis ihrer Wechselwirkungen mit Pflanzen und Schädlingen kann sie zur Entwicklung effektiverer und nachhaltigerer landwirtschaftlicher Praktiken beitragen .

Wirkmechanismus

As for the action environment, the stability and efficacy of “3-Amino-1-(4-fluorophenyl)propan-1-ol” could be influenced by factors such as temperature, pH, and the presence of other compounds. For instance, it might be more stable at lower temperatures, as suggested by its storage recommendation .

Biochemische Analyse

Biochemical Properties

3-Amino-1-(4-fluorophenyl)propan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as oxidoreductases and transferases, which are involved in various metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process. Additionally, 3-Amino-1-(4-fluorophenyl)propan-1-ol can act as a substrate or inhibitor in enzymatic reactions, thereby influencing the rate and outcome of these biochemical processes .

Cellular Effects

3-Amino-1-(4-fluorophenyl)propan-1-ol has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, 3-Amino-1-(4-fluorophenyl)propan-1-ol can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the synthesis of proteins involved in metabolic and signaling pathways .

Molecular Mechanism

The molecular mechanism of action of 3-Amino-1-(4-fluorophenyl)propan-1-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active site of enzymes, either as a substrate or an inhibitor, thereby modulating their activity. In some cases, 3-Amino-1-(4-fluorophenyl)propan-1-ol can induce conformational changes in the enzyme structure, leading to altered catalytic efficiency. Additionally, this compound can interact with DNA and RNA, influencing the transcription and translation processes, which ultimately affects gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-1-(4-fluorophenyl)propan-1-ol can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that 3-Amino-1-(4-fluorophenyl)propan-1-ol can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways and gene expression. These temporal effects are important for understanding the long-term impact of this compound on cellular processes in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Amino-1-(4-fluorophenyl)propan-1-ol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, 3-Amino-1-(4-fluorophenyl)propan-1-ol can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

3-Amino-1-(4-fluorophenyl)propan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of intermediate and final products that participate in cellular metabolism. The metabolic flux and levels of metabolites can be influenced by the presence of 3-Amino-1-(4-fluorophenyl)propan-1-ol, affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 3-Amino-1-(4-fluorophenyl)propan-1-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its accumulation and activity, influencing its overall impact on cellular function .

Subcellular Localization

The subcellular localization of 3-Amino-1-(4-fluorophenyl)propan-1-ol is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of 3-Amino-1-(4-fluorophenyl)propan-1-ol can also influence its interactions with other biomolecules and its overall efficacy in modulating cellular function .

Eigenschaften

IUPAC Name |

3-amino-1-(4-fluorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWHMJZDJKWPJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCN)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590983 |

Source

|

| Record name | 3-Amino-1-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

254967-36-7 |

Source

|

| Record name | 3-Amino-1-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)

![4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1287039.png)